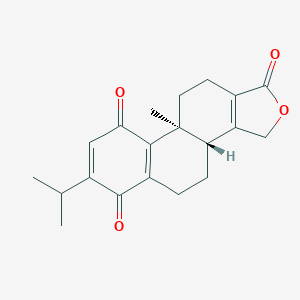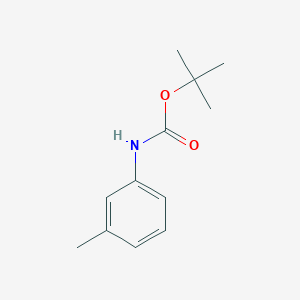
Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry and material science. This compound features a thiazole ring, a brominated phenyl group, and an ester functional group, making it a versatile molecule for chemical modifications and reactions.
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate is xanthine oxidase . Xanthine oxidase is an enzyme that plays a crucial role in the metabolism of purines in the body, specifically in the conversion of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
This compound acts as a nonpurine inhibitor of xanthine oxidase . It inhibits both the oxidized and reduced forms of the enzyme . This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body .
Biochemical Pathways
The compound affects the purine metabolism pathway by inhibiting xanthine oxidase . This inhibition disrupts the conversion of hypoxanthine to xanthine and xanthine to uric acid, leading to a decrease in uric acid levels . The downstream effect of this is a reduction in the symptoms of conditions like gout, which are caused by high levels of uric acid .
Result of Action
The primary molecular effect of the action of this compound is the inhibition of xanthine oxidase . This results in a decrease in the production of uric acid . On a cellular level, this can lead to a reduction in the formation of uric acid crystals, which cause inflammation and pain in conditions like gout .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the pH of the environment, the presence of other substances that might interact with the compound, and the temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction under acidic or basic conditions.
Bromination: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The carboxylic acid group is esterified using ethanol and a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst usage, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring and ester group can participate in oxidation and reduction reactions, respectively, altering the compound’s chemical properties.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) aqueous solutions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Conversion to oxidized thiazole derivatives.
Reduction: Formation of reduced ester or alcohol derivatives.
Hydrolysis: Production of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be a precursor for synthesizing more complex molecules used in various industrial processes.
Comparison with Similar Compounds
Ethyl 2-(3-bromo-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate can be compared with other similar compounds:
Ethyl 2-(4-bromo-3-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate: Similar structure but with different bromine substitution, affecting its reactivity and applications.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity.
Ethyl 2-(3-chloro-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate: Chlorine substitution instead of bromine, leading to different chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-5-21-17(20)15-11(4)19-16(23-15)12-6-7-14(13(18)8-12)22-9-10(2)3/h6-8,10H,5,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBYCVZIMRJPCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447039 |
Source


|
| Record name | Ethyl 2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144060-96-8 |
Source


|
| Record name | Ethyl 2-[3-bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)










![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)
